molecular formula C11H8S B8668826 4H-Indeno[1,2-b]thiophene

4H-Indeno[1,2-b]thiophene

Cat. No. B8668826
M. Wt: 172.25 g/mol
InChI Key: PHHWPQOHCAZBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05070100

Procedure details

Synthesis substrates 4H-indeno[1,2-b]thiophen-4-one and 4H-indeno [1,2-b]thiophene can be prepared according to a general process of MacDowell and Jefferies, J. Org. Chem., 35, 871 (1970). In this process the 4-one substrate is prepared by the Ullmann coupling of ortho-iodo or ortho-bromo, di, tri and tetrasubstituted benzoic acid lower alkyl esters, such as 3-fluoro-2-iodo-benzoic acid ethyl or methyl ester (Chem. Abst.; 27:1339/G) or 2-bromo-4-fluoro-benzoic acid methyl ester (Chem. Abst. 99(1):5630j) or 2-bromo-5-chlorobenzoic acid methyl ester (J. Med. Chem., 13, 567-8 (1970)) with 2-iodo or 2-bromothiophene (Aldrich Chemical, Inc.). Saponification of the coupled product will yield the corresponding substituted 2-(2'-thienyl) benzoic acid (e.g., 5-chloro-2-(2'-thienyl)benzoic acid from 2-bromo-5-chloro-benzoic acid methyl ester. Cyclization of the acid is performed via the aroyl halide using stannic chloride or aluminum chloride to yield to substituted 4H-indeno[ 1,2-b]thiophen-4-one (B-1) (e.g., 6-chloro-4H-indeno[1,2-b]thiophen-4-one). This 4-one derivative is converted (in accordance with Method I) into a hydantoin derivative such as spiro-(6-chloro-4H-indeno[1,2-b]thiophen-4,4'-imidazolidine)-2',5'-dione. See Example XIII for the preparation of spiro-(4H-indeno[1,2]thiophen-4,4'-imidazolidine)-2',5'-dione. The Wolff-Kishner reduction (Method VIII) of B-1) yields the corresponding 4H-indeno[1,2-b]thiophene. Product isolation is best accomplished by fractional distillation, but may involve other separation methods as are known in the art. The resulting substituted or unsubstituted 4H-indeno[1,2-b]thiophene (which may be further derivatized according to Method V) is metalated by n-butyllithium and carbonated in the methylene bridge to yield the corresponding 4-carboxylic acid which after esterification at reflux with a lower alkyl alcohol such as methanol under acid catalyzed conditions such as concentrated hydrochloride acid yields the corresponding substituted or unsubstituted 4H-indeno[1,2-b]thiophen-4-carboxylic acid lower alkyl ester, e.g., 6-chloro-4H-indeno[1,2-b]thiophen-4-carboxylic acid methyl ester. The ester is utilized according to Methods II, III and IV to yield the corresponding spiro-thiazolidinedione, spiro-oxazolidinedione and spiro-succinimide such as spiro-(6-chloro-4H-indeno[1,2-b]thiophen-4,5'-thiazolidine]-2',4'-dione, spiro-(6-chloro-4H-indeno[1,2-b]thiophen-4,5'-oxazolidine)-2',4'-dione and spiro-(6-chloro-4H-indeno[1,2-b]thiophen-4,3'-succinimide) respectively. The resulting spiro-derivatives may be further derivatized according to Method VI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-chloro-4H-indeno[1,2-b]thiophen 4,4'-imidazolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
spiro-(4H-indeno[1,2]thiophen-4,4'-imidazolidine)-2',5'-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CC(=O)NC1=O.N1C(=O)[C:11]2([C:24]3[C:17]([CH:18]=[C:19]4[S:23][CH:22]=[CH:21][C:20]4=3)=[CH:16][CH:15]=[CH:14]2)NC1=O>>[S:23]1[CH:22]=[CH:21][C:20]2[CH2:24][C:17]3[C:18]([C:19]1=2)=[CH:11][CH:14]=[CH:15][CH:16]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Two
Name
6-chloro-4H-indeno[1,2-b]thiophen 4,4'-imidazolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
spiro-(4H-indeno[1,2]thiophen-4,4'-imidazolidine)-2',5'-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NC2(C1=O)C=CC=C1C=C3C(C=CS3)=C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)CC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.